Cas no 1803722-02-2 (1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one)

1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one
-
- Inchi: 1S/C12H15ClO2/c1-3-15-12-7-10(5-4-9(12)2)6-11(14)8-13/h4-5,7H,3,6,8H2,1-2H3
- InChI Key: ZDFVQTGFYURZOP-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=CC(C)=C(C=1)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 206
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3
1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010001-250mg |
1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one |
1803722-02-2 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010010001-500mg |
1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one |
1803722-02-2 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
Alichem | A010010001-1g |
1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one |
1803722-02-2 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one Related Literature
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
4. Back matter
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one
Research Briefing on 1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one (CAS: 1803722-02-2)
1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one (CAS: 1803722-02-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel β-keto sulfide derivatives, which exhibit promising antimicrobial properties. The study employed a multi-step synthetic route, with 1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one serving as a critical building block for further functionalization.
In addition to its synthetic applications, research has explored the compound's direct biological effects. A preclinical investigation published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one display moderate inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory agents. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the COX-2 active site.
From a pharmacological perspective, the compound's structure-activity relationship (SAR) has been systematically investigated. Researchers have identified that modifications to the ethoxy and methyl substituents on the phenyl ring significantly influence both the compound's reactivity and biological potency. These findings, reported in a 2024 European Journal of Medicinal Chemistry article, provide valuable insights for future drug design efforts targeting similar chemical scaffolds.
Ongoing research continues to explore the compound's potential in various therapeutic areas. Current investigations include its application in the development of kinase inhibitors and its use as a probe for studying cellular signaling pathways. The compound's unique chemical properties, particularly its reactivity at the α-position relative to the carbonyl group, make it a versatile tool for medicinal chemistry applications.
In conclusion, 1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one represents an important chemical entity with diverse applications in pharmaceutical research. The latest studies underscore its value both as a synthetic intermediate and as a lead compound for drug discovery. Future research directions may focus on optimizing its biological activity and exploring novel derivatives with enhanced pharmacological profiles.
1803722-02-2 (1-Chloro-3-(3-ethoxy-4-methylphenyl)propan-2-one) Related Products
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)




